N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide
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Overview
Description
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a trimethylpyrimidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Trimethylpyrimidine Carboxamide Moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide: Unique due to its specific structural features.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Trimethylpyrimidine Carboxamides: Compounds with similar pyrimidine moieties but different side chains.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N,2,6-trimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-17-14-21(25-18(2)24-17)23(28)26(3)15-19-8-7-12-27(16-19)13-11-20-9-5-6-10-22(20)29-4/h5-6,9-10,14,19H,7-8,11-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDNKJWTPPHQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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